Ar-42

Descripción

This compound has been used in trials studying the treatment of Meningioma, Acoustic Neuroma, Testicular Lymphoma, Intraocular Lymphoma, and Vestibular Schwannoma, among others.

HDAC Inhibitor REC-2282 is an orally available phenylbutyrate-derived histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, REC-2282 inhibits the catalytic activity of HDAC, which results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibits tumor cell division and induces tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

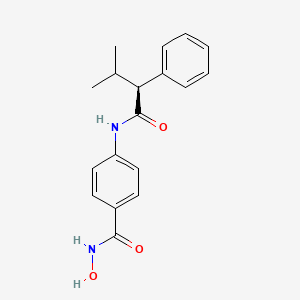

structure in first source

Propiedades

IUPAC Name |

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMIXXKAWNLXOC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042678 | |

| Record name | OSU-HDAC42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935881-37-1 | |

| Record name | AR-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-42 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REC-2282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ar-42 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ar-42, also known as OSU-HDAC42, is an orally bioavailable, hydroxamate-tethered phenylbutyrate derivative that functions as a potent pan-histone deacetylase (HDAC) inhibitor.[1][2] It targets Class I and IIB HDAC enzymes, which are crucial regulators of protein acetylation.[2] HDACs are frequently overexpressed in various cancers, leading to epigenetic alterations that promote tumorigenesis.[3][4] By inhibiting these enzymes, this compound restores normal acetylation patterns on histone and non-histone proteins, inducing a cascade of anti-tumor effects. It has demonstrated greater preclinical potency and activity in both solid tumors and hematological malignancies compared to the first-generation HDAC inhibitor vorinostat (SAHA). This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action: Pan-HDAC Inhibition

The primary mechanism of this compound is the inhibition of histone deacetylase enzymes with a low nanomolar IC50. HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to the hyperacetylation of these protein targets. The most well-characterized consequences are the hyperacetylation of histones (H3 and H4) and α-tubulin, which serve as hallmark indicators of HDAC inhibition. Histone hyperacetylation results in a more relaxed chromatin structure, altering gene expression patterns, including the up-regulation of critical tumor suppressor genes like p21 (also known as CDKN1A or p21WAF/CIP1). The acetylation of non-histone proteins, such as transcription factors and signaling molecules, further contributes to its pleiotropic anti-cancer effects.

Modulation of Key Signaling Pathways

This compound exerts significant influence over critical signaling pathways that are commonly dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in cancer. Multiple studies have demonstrated that this compound potently suppresses this pathway, at least in part by down-regulating the phosphorylation and activation of Akt (p-Akt). This inhibition of Akt signaling is a key mechanism contributing to this compound's anti-proliferative and pro-apoptotic effects across various cancers, including vestibular schwannomas, meningiomas, and prostate cancer. Downstream, the inhibition of Akt leads to reduced mTOR signaling, further contributing to the suppression of cell growth and proliferation.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell survival and proliferation. In many cancers, particularly hematologic malignancies, the STAT3 pathway is constitutively active. This compound has been shown to inhibit the gp130/STAT3 pathway in multiple myeloma cells. In malignant mast cell lines, this compound treatment down-regulates the expression of both total and phosphorylated STAT3/5.

p53 Pathway

The tumor suppressor p53 plays a vital role in initiating apoptosis and cell cycle arrest in response to cellular stress. In breast cancer cells (MCF-7), this compound treatment increases the acetylation of the p53 protein. This modification enhances the stability and activity of p53, prolonging its half-life and leading to the up-regulation of its downstream targets, such as p21 and PUMA, which in turn promote apoptosis and cell cycle arrest. In pancreatic cancer, this compound was also found to regulate p53 expression, potentially via upstream microRNAs.

Downstream Cellular Effects

The inhibition of HDACs and modulation of signaling pathways by this compound culminates in several key anti-cancer cellular outcomes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis through multiple mechanisms. It activates both caspase-dependent and caspase-independent apoptotic pathways.

-

Caspase-Dependent Apoptosis: this compound enhances the cleavage of caspases-3, -8, and -9, key executioners of the apoptotic cascade. This is often preceded by the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS), which causes DNA damage.

-

Caspase-Independent Apoptosis: In pancreatic cancer cells, this compound induces the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, triggering cell death without relying on caspases.

Cell Cycle Arrest

A hallmark effect of this compound is the induction of cell cycle arrest, primarily at the G2/M transition. This is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21, a direct consequence of HDAC inhibition and/or p53 activation. p21 subsequently inhibits the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. Studies in pancreatic cancer have confirmed that this compound regulates the expression of Cyclin B1, Cyclin B2, and CDK1 to enforce this G2/M block.

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagy in some cancer cells, such as hepatocellular carcinoma (HCC). This process is mediated through the downregulation of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. The interplay between autophagy and apoptosis can be complex; depending on the cellular context, autophagy can serve as a pro-survival mechanism or contribute to cell death.

Preclinical and Clinical Efficacy: Quantitative Data

This compound has shown significant anti-tumor activity in a wide range of preclinical models and has been evaluated in Phase I clinical trials for both solid and hematologic cancers.

Table 1: In Vitro Efficacy (IC50 Values) of this compound

| Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |

| General | Pan-HDAC Inhibition | 16 - 30 nM | |

| Prostate Cancer | DU-145 | 0.11 µM | |

| PC-3 | 0.48 µM | ||

| LNCaP | 0.3 µM | ||

| Mast Cell Tumors | P815, C2, BR | 0.23 - 0.65 µM | |

| B-Cell Malignancies | JeKo-1, Raji, 697 | < 0.61 µM | |

| Vestibular Schwannoma | Primary Human VS | 500 nM | |

| Nf2-deficient mouse | 250 - 350 nM | ||

| Meningioma | Primary Human | 1.5 µM | |

| Ben-Men-1 | 1.0 µM |

Table 2: Phase I Clinical Trial Data for this compound

| Trial Focus | Parameter | Finding | Citation(s) |

| Solid Tumors & NF2 | Recommended Phase II Dose | 60 mg (3x weekly, 3 wks on/1 wk off) | |

| (NCT01129193) | Maximum Tolerated Dose (MTD) | 60 mg | |

| Dose Limiting Toxicities (DLTs) | Grade 3 Thrombocytopenia, Grade 4 Psychosis | ||

| Best Response | 53% Stable Disease | ||

| Median Progression-Free Survival (PFS) | 3.6 months (all patients) | ||

| Median PFS (NF2/Meningioma) | 9.1 months | ||

| Hematologic Malignancies | Maximum Tolerated Dose (MTD) | 40 mg (3x weekly, 3 wks on/1 wk off) | |

| Notable Responses | Disease control for 19 mos (MM), 27+ mos (MCL) |

Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0-1 µM) for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis

-

Principle: Quantifies apoptotic cells through caspase activity or cell surface markers.

-

Protocol (Caspase-3 Activity Assay):

-

Treat cells (e.g., BxPC-3) with various concentrations of this compound for a set time (e.g., 24 hours).

-

Lyse the cells to release cellular contents.

-

Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Measure the signal (fluorescence or absorbance) generated by the cleavage of the substrate by active caspase-3.

-

Quantify the fold increase in caspase-3 activity relative to the untreated control.

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: Measures the DNA content of individual cells to determine their distribution across different phases of the cell cycle.

-

Protocol:

-

Culture and treat cells with this compound as required.

-

Harvest cells and fix them in cold 70% ethanol to permeabilize the membrane.

-

Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).

-

Analyze the stained cells using a flow cytometer.

-

The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

In Vivo Tumor Xenograft Study

-

Principle: Evaluates the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., HepG2, BxPC-3) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment (this compound) and control (vehicle) groups.

-

Administer this compound orally according to a predefined schedule and dose.

-

Monitor tumor volume (using calipers or imaging like MRI) and mouse body weight regularly.

-

At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for biomarkers like p-Akt or Ki-67).

-

Conclusion

This compound is a multi-modal anti-cancer agent whose core mechanism is the potent inhibition of Class I and II HDACs. This primary action leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of favorable anti-tumor events. These include the direct inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and STAT3, the robust induction of both caspase-dependent and -independent apoptosis, and the promotion of G2/M cell cycle arrest. Preclinical data across a wide array of malignancies are strong, and early-phase clinical trials have shown that this compound is safe, well-tolerated, and associated with disease control, particularly in NF2-associated tumors and certain hematologic cancers. Further investigation into combination therapies and its efficacy in larger patient cohorts is warranted.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis in human hepatocellular carcinoma cells via HDAC5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ar-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ar-42 (also known as OSU-HDAC42) is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic potential in a wide range of preclinical and clinical studies. As a derivative of hydroxamate-tethered phenylbutyrate, this compound exhibits potent anti-tumor activity against both solid and hematological malignancies.[1][2] Its mechanism of action extends beyond histone hyperacetylation to the modulation of crucial non-histone proteins, leading to the disruption of key oncogenic signaling pathways, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth overview of the core data supporting the therapeutic potential of this compound, including quantitative efficacy data, detailed experimental protocols, and visualizations of its molecular mechanisms.

Mechanism of Action

This compound is a potent pan-HDAC inhibitor with a low nanomolar IC50 value, indicating its strong inhibitory effect on histone deacetylase enzymes.[2][3] This inhibition leads to the accumulation of acetylated histones (H3 and H4) and non-histone proteins such as α-tubulin, which are hallmark indicators of HDAC inhibition.[3] The hyperacetylation of these proteins results in the relaxation of chromatin structure, leading to the altered transcription of genes involved in critical cellular processes.

A key downstream effect of this compound-mediated HDAC inhibition is the up-regulation of the cyclin-dependent kinase inhibitor p21 (WAF/CIP1). This induction of p21 plays a crucial role in the observed cell cycle arrest, primarily at the G1/G2 phases in various cancer cell lines.

Beyond its effects on the cell cycle, this compound potently induces apoptosis through both caspase-dependent and -independent pathways. This is achieved through the modulation of several apoptosis-related proteins, including the downregulation of anti-apoptotic proteins like Bcl-xL and survivin, and the activation of caspases-3 and -9, and PARP cleavage.

Furthermore, this compound has been shown to disrupt key oncogenic signaling pathways that are frequently dysregulated in cancer. Notably, it inhibits the PI3K/Akt pathway, leading to decreased phosphorylation of Akt, a central kinase in cell survival and proliferation. This compound also downregulates the expression and phosphorylation of STAT3/5, key transcription factors involved in tumor progression. In malignant mast cell lines, this compound has been shown to down-regulate the constitutively activated Kit receptor tyrosine kinase.

The multifaceted mechanism of this compound, encompassing epigenetic modulation, cell cycle control, apoptosis induction, and inhibition of critical survival pathways, underscores its broad therapeutic potential in oncology.

Quantitative In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative activity across a diverse panel of human cancer cell lines. The following tables summarize the key quantitative data from these in vitro studies.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| P815 | Mastocytoma | 0.65 | 24 | |

| C2 | Mastocytoma | 0.30 | 24 | |

| BR | Mastocytoma | 0.23 | 24 | |

| JeKo-1 | Mantle Cell Lymphoma | <0.61 | 48 | |

| Raji | Burkitt's Lymphoma | <0.61 | 48 | |

| 697 | Acute Lymphoblastic Leukemia | <0.61 | 48 | |

| DU-145 | Prostate Cancer | 0.11 | 96 | |

| PC-3 | Prostate Cancer | 0.48 | Not Specified | |

| LNCaP | Prostate Cancer | 0.30 | Not Specified | |

| Primary Human VS | Vestibular Schwannoma | 0.50 | Not Specified | |

| Nf2-deficient mouse schwannoma | Schwannoma | 0.25-0.35 | Not Specified | |

| Primary Meningioma | Meningioma | 1.5 | Not Specified | |

| Ben-Men-1 | Meningioma | 1.0 | Not Specified | |

| BxPC-3 | Pancreatic Cancer | Not Specified (effective at 0.2-1 µM) | 24 | |

| PANC-1 | Pancreatic Cancer | Not Specified (effective at 0.2-1 µM) | 24 |

Table 2: Summary of In Vitro Cellular Effects of this compound

| Cancer Type | Cell Lines | Effect | Concentration (µM) | Time (hours) | Reference |

| Mastocytoma | P815, C2, BR | Cell Cycle Arrest (G1 or G1/G2) | 0.5 | 24 | |

| Mastocytoma | P815, C2, BR | Induction of Apoptosis | 0.13-1 | 24 | |

| Pancreatic Cancer | BxPC-3, PANC-1 | G2/M Cell Cycle Arrest | 0.2-1 | 24 | |

| Pancreatic Cancer | BxPC-3 | Induction of Apoptosis | 0.2-1 | 24 | |

| B-cell Malignancies | JeKo-1, Raji, 697 | Growth Inhibition | <0.61 | 48 | |

| Chronic Lymphocytic Leukemia | Primary CLL cells | Induction of Apoptosis (LC50) | 0.76 | 48 | |

| Vestibular Schwannoma | Primary Human VS | G2 Cell Cycle Arrest & Apoptosis | 0.5 | 48-144 | |

| Meningioma | Ben-Men-1, Primary | G2 Cell Cycle Arrest & Apoptosis | 1.0-1.5 | 72-144 |

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound has been validated in several preclinical animal models, demonstrating its potential for clinical translation.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Mastocytoma | Not Specified | 10 mg/kg, tail vein injection, twice a week for 3 weeks | Significant | |

| Prostate Cancer (PC-3 xenograft) | Mouse | 25 mg/kg | 52% | |

| Prostate Cancer (PC-3 xenograft) | Mouse | 50 mg/kg | 67% | |

| Pancreatic Cancer (BxPC-3 xenograft) | Mouse | Not Specified | Significant | |

| Esophageal Squamous Cell Carcinoma (TE-1 xenograft) | Mouse | 25 mg/kg, oral, every other day for 21 days | 56.3% | |

| Esophageal Squamous Cell Carcinoma (TE-1 xenograft) | Mouse | 50 mg/kg, oral, every other day for 21 days | 81.4% | |

| B-cell Malignancy | Mouse | Not Specified | Significant reduction in leukocyte counts and/or prolonged survival | |

| Schwannoma Xenograft | Mouse | Not Specified | Significant |

Table 4: Preclinical Pharmacokinetic Parameters of S-Ar-42

| Species | Route | Dose (mg/kg) | Bioavailability (%) | Terminal Half-life (h) | Reference |

| Mouse | Oral | 50 | 26 | Not Specified | |

| Rat | Intravenous | 20 | - | 5.1 | |

| Rat | Oral | 50 | 100 | Not Specified |

Clinical Studies

This compound has been evaluated in early-phase clinical trials for both hematological malignancies and solid tumors, including neurofibromatosis type 2 (NF2)-associated tumors.

Table 5: Summary of Phase I/II Clinical Trials of this compound

| Trial Identifier | Condition(s) | Phase | Key Findings | Reference |

| NCT01129193 | Advanced Solid Tumors, NF2-associated Meningiomas and Schwannomas | Phase I | Recommended Phase II dose: 60 mg three times weekly for 3 weeks of a 28-day cycle. Best response was stable disease in 53% of patients. Median PFS was 3.6 months (9.1 months in NF2/meningioma patients). | |

| NCT01129193 | Multiple Myeloma, T- and B-cell Lymphomas | Phase I | MTD defined as 40 mg three times weekly for 3 weeks of a 28-day cycle. Well-tolerated with evidence of disease control. | |

| NCT02282917 | Vestibular Schwannomas and Meningiomas | Phase 0 | 40 mg regimen concentrated in tumors and suppressed p-AKT in most tumors, suggesting it may be a well-tolerated and effective dose. |

Experimental Protocols

In Vitro HDAC Inhibition Assay

This assay measures the ability of this compound to inhibit the deacetylation of a histone substrate by nuclear extracts.

-

Source of HDAC activity: Nuclear extract from DU-145 prostate cancer cells.

-

Substrate: Biotinylated [³H]-acetyl histone H4 peptide bound to streptavidin agarose beads.

-

Procedure:

-

Incubate the nuclear extract with the substrate in the presence of varying concentrations of this compound or a positive control (e.g., sodium butyrate, 0.25-1 mM).

-

After incubation, pellet the beads by centrifugation.

-

Measure the amount of [³H]-acetate released into the supernatant using a scintillation counter.

-

Calculate the HDAC activity as the amount of released [³H]-acetate and determine the IC50 of this compound.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration (e.g., 96 hours).

-

Remove the medium and add 150 µL of 0.5 mg/mL MTT solution in RPMI 1640 medium to each well.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse cells treated with this compound in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

Acetylated Histone H3, Acetylated Histone H4, Acetylated α-tubulin

-

p21, Cyclin B1, CDK1

-

Cleaved Caspase-3, Cleaved PARP

-

p-Akt, Total Akt, p-STAT3, Total STAT3, Kit

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on DNA content.

-

Procedure:

-

Treat cells with this compound and harvest.

-

Fix the cells in ice-cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.

-

Wash the cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID).

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize mice into control and treatment groups.

-

Administer this compound orally or via injection at the desired dose and schedule (e.g., 25-50 mg/kg, daily or every other day).

-

Administer vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitor animal body weight and general health.

-

-

Endpoint:

-

Euthanize mice when tumors reach a predetermined size or at the end of the study period.

-

Excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

Ar-42: A Pan-HDAC Inhibitor for Oncological Research and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ar-42 (also known as OSU-HDAC42), a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor. This document details its mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes its effects on critical signaling pathways.

Core Concepts: Mechanism of Action

This compound is a hydroxamate-tethered phenylbutyrate derivative that exhibits broad-spectrum inhibition of both Class I and Class IIb HDAC enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. In cancer cells, the overexpression or aberrant activity of HDACs leads to the deacetylation of tumor suppressor genes, resulting in their silencing and promoting uncontrolled cell growth.

By inhibiting HDACs, this compound induces the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3] This, in turn, triggers a cascade of anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5] Furthermore, this compound's inhibitory action extends to non-histone proteins involved in crucial cellular processes, contributing to its multi-faceted anti-tumor activity.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types as reported in preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| DU-145 | Prostate Cancer | 0.11 | |

| PC-3 | Prostate Cancer | 0.48 | |

| LNCaP | Prostate Cancer | 0.3 | |

| P815 | Mast Cell Leukemia | 0.65 | |

| C2 | Mast Cell Tumor | 0.30 | |

| BR | Mast Cell Tumor | 0.23 | |

| JeKo-1 | Mantle Cell Lymphoma | <0.61 | |

| Raji | Burkitt's Lymphoma | <0.61 | |

| 697 | B-cell Precursor Leukemia | <0.61 |

Table 2: Clinical Efficacy of this compound in Phase I Trials

| Clinical Trial ID | Cancer Type(s) | Maximum Tolerated Dose (MTD) | Key Efficacy Results | Reference(s) |

| NCT01129193 | Relapsed Hematologic Malignancies (Multiple Myeloma, T- and B-cell Lymphomas) | 40 mg, three times weekly for three weeks of a 28-day cycle | One patient with multiple myeloma and one with mantle cell lymphoma demonstrated disease control for 19 and 27 months, respectively. | |

| NCT01129193 | Advanced Solid Tumors (including NF2-associated tumors) | 60 mg, three times weekly for three weeks of a 28-day cycle | The best response was stable disease in 53% of patients. Median progression-free survival (PFS) was 3.6 months. For patients with NF2 or meningioma, the median PFS was 9.1 months. | |

| NCT02282917 (Pilot 2) | Vestibular Schwannomas and Meningiomas | 40 mg (pre-operatively) | Decreased expression of p-AKT in three of four vestibular schwannomas. Higher this compound concentrations in tumors compared to plasma. |

Key Signaling Pathways Affected by this compound

This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms.

Inhibition of PI3K/Akt Signaling Pathway

This compound has been shown to down-regulate the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to the activation of caspases and programmed cell death.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound. These are generalized methods and may require optimization based on the specific cell lines or animal models used.

In Vitro HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC enzymes.

Materials:

-

HDAC Assay Kit (e.g., using a tritiated acetylated histone H4 peptide)

-

Nuclear extract from a relevant cell line (e.g., DU-145)

-

This compound dissolved in DMSO

-

Sodium butyrate (positive control)

-

Streptavidin agarose beads

-

Scintillation counter

Procedure:

-

Prepare nuclear extracts from the chosen cell line.

-

In a microplate, combine the nuclear extract, biotinylated [³H]-acetyl histone H4 peptide, and varying concentrations of this compound or sodium butyrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Add streptavidin agarose beads to bind the biotinylated peptide.

-

Centrifuge the plate to pellet the beads.

-

Transfer the supernatant containing the released [³H]-acetate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of HDAC inhibition relative to the untreated control.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 or 96 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Akt, p-Akt, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or media, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., 25 or 50 mg/kg, daily or every other day). Administer the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound.

Conclusion

This compound is a promising pan-HDAC inhibitor with demonstrated anti-tumor activity in a wide range of preclinical models and early-phase clinical trials. Its multifaceted mechanism of action, involving the reactivation of tumor suppressor genes, modulation of key signaling pathways, and induction of apoptosis, makes it an attractive candidate for further development as a monotherapy or in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. A phase 1 trial of the HDAC inhibitor this compound in patients with multiple myeloma and T- and B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a novel HDAC inhibitor, exhibits biologic activity against malignant mast cell lines via down-regulation of constitutively activated Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

Preclinical Profile of Ar-42: A Pan-HDAC Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ar-42, also known as OSU-HDAC42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of solid malignancies. As a derivative of hydroxamate-tethered phenylbutyrate, this compound exerts its effects by inhibiting both histone and non-histone protein deacetylation, leading to the modulation of key cellular processes involved in cancer progression. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, focusing on its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

In Vitro Efficacy of this compound in Solid Tumor Cell Lines

This compound has demonstrated potent cytotoxic and antiproliferative effects in a variety of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies and are summarized below.

| Tumor Type | Cell Line | IC50 (µM) | Citation |

| Pancreatic Cancer | AsPC-1 | 0.4 - 0.5 | [1] |

| SW1990 | 0.4 - 0.5 | [1] | |

| BxPC-3 | 0.4 - 0.5 | [1] | |

| COLO-357 | 0.4 - 0.5 | [1] | |

| MiaPaCa-2 | 0.4 - 0.5 | [1] | |

| PANC-1 | 6 | ||

| Meningioma | Primary Human Cells | 1.5 | |

| Ben-Men-1 | 1.0 | ||

| Schwannoma | Primary Human VS Cells | 0.5 | |

| Nf2-deficient mouse schwannoma cells | 0.25 - 0.35 |

In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

The antitumor activity of this compound has been validated in several preclinical in vivo models of solid tumors. These studies have demonstrated the ability of this compound to inhibit tumor growth and, in some cases, induce tumor regression.

| Tumor Type | Animal Model | This compound Dosage and Administration | Key Findings | Citation |

| Pancreatic Cancer | KP fl/fl C (LSL-Kras G12D; Trp53 flox/flox; Pdx-1-Cre) transgenic mice | 25 mg/kg and 50 mg/kg via oral gavage every other day for 32 days | At 50 mg/kg, a 55% decrease in the size of the tumoral pancreas was observed at week 8. Total weight of the tumoral pancreas was decreased by 57.4% (25 mg/kg) and 55.8% (50 mg/kg). | |

| Schwannoma | Schwannoma xenografts | Not specified in abstract | Inhibited the growth of schwannoma xenografts, induced apoptosis, and decreased Akt activation. | |

| Meningioma | Ben-Men-1 xenograft mouse model | Not specified in abstract | Markedly diminished meningioma tumor volumes. |

Mechanism of Action of this compound

This compound functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This primary mechanism triggers a cascade of downstream effects that collectively contribute to its antitumor activity.

Signaling Pathways Modulated by this compound

The antitumor effects of this compound are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. By downregulating the activity of Akt, this compound promotes apoptosis and inhibits cell growth in various solid tumors, including schwannomas and meningiomas.

References

The Impact of Ar-42 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ar-42, a novel phenylbutyrate-derived hydroxamic acid, is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a variety of preclinical and clinical settings. A primary mechanism of action for this compound is the induction of histone hyperacetylation, leading to the modulation of gene expression and the activation of downstream signaling pathways that control cell cycle progression, apoptosis, and other critical cellular processes. This technical guide provides an in-depth overview of the effects of this compound on histone acetylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its impact, and visualizations of the key signaling pathways involved.

Introduction to this compound and Histone Acetylation

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating chromatin structure and gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin conformation that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.

In many cancers, there is a dysregulation of HDAC activity, leading to histone hypoacetylation and the silencing of tumor suppressor genes.[1] HDAC inhibitors, such as this compound, represent a promising therapeutic strategy to reverse this aberrant epigenetic state. This compound is a potent, orally bioavailable pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[2][3] Its inhibition of HDACs leads to the accumulation of acetylated histones, most notably histones H3 and H4, which in turn reactivates the expression of silenced genes, including the cell cycle inhibitor p21.[1][2]

Quantitative Data on this compound Activity

The potency of this compound as an HDAC inhibitor and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Parameter | Value | Cell Line/Target | Notes |

| HDAC Inhibition | |||

| Pan-HDAC IC50 | 16 nM | General | Potent pan-HDAC inhibitor. |

| Pan-HDAC IC50 | 30 nM | General | |

| Cell Proliferation Inhibition (IC50) | |||

| P815 (Mast cell) | 0.65 µM | 24 hours exposure | |

| C2 (Mast cell) | 0.30 µM | 24 hours exposure | |

| BR (Mast cell) | 0.23 µM | 24 hours exposure | |

| DU-145 (Prostate cancer) | 0.11 µM | 96 hours exposure | |

| PC-3 (Prostate cancer) | 0.48 µM | Not specified | |

| LNCaP (Prostate cancer) | 0.3 µM | Not specified | |

| JeKo-1 (Mantle cell lymphoma) | <0.61 µM | Not specified | |

| Raji (Burkitt's lymphoma) | <0.61 µM | Not specified | |

| 697 (B-cell leukemia) | <0.61 µM | Not specified | |

| U266 (Multiple myeloma) | 0.25 ± 0.01 µmol/l | 48 hours exposure | |

| H929 (Multiple myeloma) | 0.15 ± 0.02 µmol/l | 48 hours exposure | |

| RPMI 8226 (Multiple myeloma) | 0.25 ± 0.07 µmol/l | 48 hours exposure | |

| ARH-77 (Multiple myeloma) | 0.11 ± 0.01 µmol/l | 48 hours exposure | |

| IM-9 (Multiple myeloma) | 0.17 ± 0.02 µmol/l | 48 hours exposure |

Table 2: Effect of this compound on Histone Acetylation Levels

| Cell Line | Treatment Conditions | Histone Mark | Fold Increase in Acetylation (relative to control) | Reference |

| U266 (Multiple myeloma) | 0.75 µmol/l, 24 hr | Acetyl-Histone H3 | Dose- and time-dependent increase observed | |

| P815, C2, BR (Mast cells) | 0.5-3 µM, 24 hr | Acetyl-Histone H3, Acetyl-Histone H4 | Dose-dependent hyperacetylation observed |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on histone acetylation.

Western Blot Analysis of Histone Acetylation

This protocol is designed to detect changes in the acetylation status of histones H3 and H4 in cultured cells following treatment with this compound.

Materials:

-

Cultured cells of interest

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (15% acrylamide recommended for histone resolution)

-

PVDF or nitrocellulose membranes (0.2 µm pore size recommended for small proteins like histones)

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis until adequate separation of low molecular weight proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-Histone H3 and acetyl-Histone H4 (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the total histone H3 loading control to determine the relative fold change in acetylation.

In Vitro HDAC Activity Assay

This assay measures the ability of this compound to directly inhibit HDAC enzyme activity.

Materials:

-

Recombinant HDAC enzyme or nuclear extract from cells

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

Developer solution (to stop the reaction and generate the fluorescent signal)

-

This compound at various concentrations

-

Trichostatin A (TSA) or Sodium Butyrate as a positive control inhibitor

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

-

Enzyme Reaction:

-

In a 96-well black microplate, add the HDAC enzyme or nuclear extract to each well.

-

Add the different concentrations of this compound, the positive control, or vehicle (DMSO) to the respective wells.

-

Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Development: Stop the reaction by adding the developer solution to each well. The developer typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent reporter.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment leads to an increase in histone acetylation at specific gene promoters.

Materials:

-

Cultured cells treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Sonicator

-

Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a negative control IgG)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the promoter region of a gene of interest (e.g., p21) and a negative control region

-

qPCR master mix and instrument

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication:

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the specific antibody (anti-acetyl-H3, anti-acetyl-H4, or IgG).

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

qPCR Analysis:

-

Perform qPCR using primers specific to the promoter of the target gene (e.g., p21) and a negative control region.

-

Analyze the data using the percent input method or fold enrichment over the IgG control. An increase in the signal for the acetyl-histone antibodies at the target gene promoter in this compound-treated cells compared to control cells indicates increased histone acetylation at that locus.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Caption: Mechanism of this compound induced histone acetylation and downstream effects.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: this compound inhibits the STAT3 signaling pathway.

Caption: Experimental workflow for studying this compound's effect on histone acetylation.

Conclusion

This compound is a potent pan-HDAC inhibitor that effectively induces hyperacetylation of histones H3 and H4, leading to the reactivation of tumor suppressor genes and the inhibition of key oncogenic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the epigenetic effects of this compound. The visualization of the affected signaling pathways further elucidates the multifaceted mechanism of action of this promising anti-cancer agent. Further research is warranted to fully explore the therapeutic potential of this compound in various malignancies.

References

The Discovery and Synthesis of Ar-42: A Pan-HDAC Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ar-42, also known as OSU-HDAC42, is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical and clinical studies. As a hydroxamate-tethered phenylbutyrate derivative, this compound induces hyperacetylation of both histone and non-histone proteins, leading to cell cycle arrest, apoptosis, and the modulation of multiple oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

This compound was first developed at The Ohio State University and was initially designated as OSU-HDAC42. It was designed as a novel phenylbutyrate-based HDAC inhibitor with the aim of improving upon the potency and pharmacological properties of existing HDAC inhibitors.[1] The compound was later licensed to Arno Therapeutics and named this compound for clinical development.[2] More recently, Recursion Therapeutics has licensed the compound, now known as REC-2282, for the treatment of neurofibromatosis type 2 (NF2).

The initial preclinical studies demonstrated that this compound was more potent than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat) in suppressing the viability of various cancer cell lines.[1] These promising early results led to its advancement into clinical trials for a range of hematological malignancies and solid tumors.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known as (S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide.[3] It is described as a derivative of hydroxamate-tethered phenylbutyrate.[4] The synthesis would likely involve the coupling of (2S)-3-methyl-2-phenylbutanoic acid with 4-amino-N-hydroxybenzamide.

Chemical Structure of this compound:

Caption: Chemical structure of this compound ((S)-N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide).

Mechanism of Action

This compound is a pan-HDAC inhibitor, meaning it inhibits the activity of multiple histone deacetylase enzymes with a low nanomolar IC50. HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. The inhibition of HDACs by this compound leads to the accumulation of acetylated proteins, which in turn results in the modulation of various cellular processes.

The primary mechanism of action of this compound involves the induction of hyperacetylation of histones H3 and H4, as well as the non-histone protein α-tubulin. This hyperacetylation of histones leads to a more open chromatin structure, which can reactivate the transcription of tumor suppressor genes that are often silenced in cancer cells. One of the key downstream effects of this compound is the up-regulation of the cyclin-dependent kinase inhibitor p21.

Furthermore, this compound has been shown to affect multiple critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H20N2O3 | CID 6918848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Histone Deacetylases in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ar-42: An In-depth Technical Guide to its Role in Epigenetic Modulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ar-42 (also known as OSU-HDAC42) is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in a wide range of preclinical and clinical studies. As a hydroxamate-tethered phenylbutyrate derivative, this compound exerts its effects through the inhibition of both histone and non-histone protein deacetylation, leading to the modulation of gene expression and the interference with key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in epigenetic modulation, a summary of its efficacy in various cancer models, detailed experimental protocols for its evaluation, and a visualization of its impact on critical signaling cascades.

Chemical Structure and Properties

This compound, chemically known as (S)-(+)-N-Hydroxy-4-(3-methyl-2-phenyl-butyrylamino)-benzamide, is a small molecule with the molecular formula C18H20N2O3 and a molecular weight of 312.37 g/mol .[1][2] Its structure features a hydroxamic acid group, which is crucial for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.

Mechanism of Action in Epigenetic Modulation

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from the lysine residues of histones.[3][4][5] This enzymatic activity leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of certain genes, including tumor suppressor genes.

By inhibiting HDACs, this compound promotes the accumulation of acetylated histones (hyperacetylation), particularly on histones H3 and H4. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. The resulting "open" chromatin conformation allows for the binding of transcription factors and the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21. This reactivation of gene expression is a key component of this compound's anti-tumor effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

| P815 | Mast Cell Leukemia | Cell Viability | IC50 | 0.65 µM | |

| C2 | Mast Cell Tumor | Cell Viability | IC50 | 0.30 µM | |

| BR | Mast Cell Tumor | Cell Viability | IC50 | 0.23 µM | |

| DU-145 | Prostate Cancer | Cell Proliferation | IC50 | 0.11 µM | |

| PC-3 | Prostate Cancer | Cell Proliferation | IC50 | 0.48 µM | |

| LNCaP | Prostate Cancer | Cell Proliferation | IC50 | 0.3 µM | |

| JeKo-1 | Mantle Cell Lymphoma | Cell Proliferation | IC50 | <0.61 µM | |

| Raji | Burkitt's Lymphoma | Cell Proliferation | IC50 | <0.61 µM | |

| 697 | B-cell Precursor Leukemia | Cell Proliferation | IC50 | <0.61 µM | |

| MM.1S | Multiple Myeloma | Cell Viability | LC50 | 0.18 ± 0.06 µM (48h) | |

| Primary Human VS | Vestibular Schwannoma | Cell Proliferation | IC50 | 500 nM | |

| Nf2-deficient mouse schwannoma | Schwannoma | Cell Proliferation | IC50 | 250-350 nM | |

| Primary Meningioma | Meningioma | Cell Proliferation | IC50 | 1.5 µM | |

| Ben-Men-1 | Meningioma | Cell Proliferation | IC50 | 1.0 µM |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Citation |

| HepG2 Xenograft (Hepatocellular Carcinoma) | Not specified | Significant tumor growth inhibition | |

| Schwannoma Xenografts | Not specified | Inhibition of tumor growth, induction of apoptosis, decreased Akt activation | |

| BxPC-3 Xenograft (Pancreatic Cancer) | Not specified | Significant diminishment of tumor growth | |

| ATL Engrafted NOD/SCID Mice | Dietary formulation | Prolonged survival |

Table 3: Clinical Pharmacokinetics of this compound (NCT01129193)

| Parameter | Value Range | Dose Range | Citation |

| Cmax | 0.54 to 3.25 µM | Not specified | |

| AUC0-24hr | 4.93 to 27.6 µM*Hr | Not specified |

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways involved in cancer progression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to down-regulate the phosphorylation and activation of Akt in various cancer cells, including schwannoma and meningioma cells. This inhibition leads to decreased cell survival and the induction of apoptosis.

Caption: this compound inhibits HDACs, leading to decreased Akt activation and reduced cell proliferation.

STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently constitutively activated in cancer and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. This compound has been demonstrated to down-regulate the expression of gp130, a key co-receptor for IL-6 signaling, and inhibit the activation of STAT3. This leads to the downregulation of STAT3-regulated anti-apoptotic proteins like Bcl-xL and the cell cycle promoter cyclin D1.

Caption: this compound downregulates gp130, leading to inhibition of STAT3 signaling and reduced survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the epigenetic and cellular effects of this compound.

HDAC Activity Assay (Fluorometric)

This protocol is a generalized method for measuring HDAC activity and the inhibitory potential of compounds like this compound.

Caption: Workflow for a fluorometric HDAC activity assay to evaluate this compound.

Methodology:

-

Cell Culture and Nuclear Extract Preparation:

-

Culture cells of interest to 80-90% confluency.

-

Harvest cells and prepare nuclear extracts using a commercially available kit or standard biochemical fractionation protocols.

-

Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

-

-

HDAC Activity Assay:

-

In a 96-well black microplate, add nuclear extract (typically 5-10 µg of protein) to each well.

-

Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

-

Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to prevent further deacetylation).

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Western Blotting for Histone Acetylation

This protocol details the detection of changes in histone acetylation in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysate Preparation:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., sodium butyrate or TSA) to preserve acetylation marks.

-

Determine protein concentration.

-

-

SDS-PAGE and Immunoblotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins (15-20 µg per lane) on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Harvest both adherent and floating cells.

-

-

Staining and Flow Cytometry:

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment and Fixation:

-

Treat cells with this compound for a specified duration (e.g., 24 hours).

-

Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store fixed cells at -20°C.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a promising pan-HDAC inhibitor with a well-defined mechanism of action centered on epigenetic modulation through the induction of histone hyperacetylation. Its ability to reactivate silenced tumor suppressor genes and interfere with key oncogenic signaling pathways, such as PI3K/Akt and STAT3, underscores its therapeutic potential in a variety of malignancies. The quantitative data from preclinical and early clinical studies demonstrate its potent anti-tumor activity. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel HDAC inhibitors in the drug development pipeline. The continued exploration of this compound's multifaceted effects will be crucial in optimizing its clinical application for the treatment of cancer.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. The novel histone deacetylase inhibitor, this compound, inhibits gp130/Stat3 pathway and induces apoptosis and cell cycle arrest in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase 1 trial of the histone deacetylase inhibitor this compound in patients with neurofibromatosis type 2-associated tumors and advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

The Pharmacological Profile of OSU-HDAC42: A Pan-HDAC Inhibitor with Potent Anti-neoplastic Activity

Introduction: OSU-HDAC42, also known as AR-42, is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. As a derivative of hydroxamate-tethered phenylbutyrate, OSU-HDAC42 exhibits broad-spectrum inhibitory effects against both histone and non-histone proteins, leading to the induction of apoptosis, cell cycle arrest, and suppression of tumor growth. This technical guide provides a comprehensive overview of the pharmacological profile of OSU-HDAC42, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action

OSU-HDAC42 functions as a pan-HDAC inhibitor, targeting multiple classes of histone deacetylases. Inhibition of these enzymes leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and the reactivation of silenced tumor suppressor genes. Key indicators of HDAC inhibition induced by OSU-HDAC42 include the acetylation of histone H3 and α-tubulin, as well as the up-regulation of the cyclin-dependent kinase inhibitor p21.[1][2]

Beyond its effects on histone proteins, OSU-HDAC42 also modulates the acetylation status and function of various non-histone proteins involved in critical cellular processes. This pleiotropic activity contributes to its potent anti-cancer effects.

Signaling Pathways Modulated by OSU-HDAC42

OSU-HDAC42 exerts its anti-neoplastic effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. A key target of OSU-HDAC42 is the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers. By inhibiting this pathway, OSU-HDAC42 disrupts pro-survival signals and promotes apoptosis.

The diagram below illustrates the central role of OSU-HDAC42 in modulating the PI3K/Akt pathway and downstream effectors leading to apoptosis and cell cycle arrest.

Caption: Signaling pathway of OSU-HDAC42 leading to apoptosis and cell cycle arrest.

In Vitro Efficacy